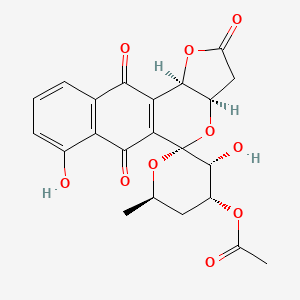

Griseusin A

Description

This compound has been reported in Streptomyces griseus with data available.

Structure

3D Structure

Properties

Molecular Formula |

C22H20O10 |

|---|---|

Molecular Weight |

444.4 g/mol |

IUPAC Name |

[(3'R,4'R,6'R,11R,15R,17R)-3',4-dihydroxy-6'-methyl-2,9,13-trioxospiro[12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-17,2'-oxane]-4'-yl] acetate |

InChI |

InChI=1S/C22H20O10/c1-8-6-13(29-9(2)23)21(28)22(31-8)17-16(20-12(32-22)7-14(25)30-20)18(26)10-4-3-5-11(24)15(10)19(17)27/h3-5,8,12-13,20-21,24,28H,6-7H2,1-2H3/t8-,12-,13-,20+,21-,22-/m1/s1 |

InChI Key |

DKQCCDMPFPKSEP-KSOWGMSTSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@H]([C@@]2(O1)C3=C([C@@H]4[C@H](O2)CC(=O)O4)C(=O)C5=C(C3=O)C(=CC=C5)O)O)OC(=O)C |

Canonical SMILES |

CC1CC(C(C2(O1)C3=C(C4C(O2)CC(=O)O4)C(=O)C5=C(C3=O)C(=CC=C5)O)O)OC(=O)C |

Synonyms |

griseusin griseusin A griseusin B griseusin C griseusin F griseusin G griseusins |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Griseusin A from Streptomyces griseus: A Technical Guide

Abstract

Griseusin A, a member of the pyranonaphthoquinone family of antibiotics, is a secondary metabolite produced by the soil bacterium Streptomyces griseus. First reported in 1976, this compound has garnered significant interest due to its antibacterial properties and, more recently, its potential as an anticancer agent. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the biosynthetic and signaling pathways associated with this promising natural product.

Introduction

Streptomyces griseus, a Gram-positive bacterium renowned for its production of a wide array of secondary metabolites, is the natural source of the griseusins.[1] The discovery of this compound and B in 1976 marked the identification of a novel class of antibiotics characterized by a 5-hydroxy-1,4-naphthoquinone chromophore.[2] this compound, with the molecular formula C₂₂H₂₀O₁₀, exhibits activity primarily against Gram-positive bacteria.[1][2] More recent investigations into its mechanism of action have revealed its potent inhibitory effects on peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3), highlighting its potential in cancer therapy.[3][4] This guide will provide a comprehensive technical overview of the foundational work and recent advancements related to this compound.

Physicochemical and Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. Below is a summary of its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₀O₁₀ | [1][2] |

| Molecular Weight | 444.4 g/mol | [1] |

| Appearance | Yellow-orange, amorphous powder | [5] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for a Griseusin Derivative

Note: The following data is for a closely related Griseusin derivative, 3′-O-α-d-forosaminyl-(+)-griseusin A N-acetyl cysteine adduct. The core pyranonaphthoquinone structure shares significant similarity with this compound.

| Position | δC (ppm), Mult. | δH (ppm), (Mult., J in Hz) |

| 1 | 95.6, C | |

| 3 | 69.8, CH | 4.74, d (5.0) |

| 4 | 81.9, C | |

| 4a | 141.2, C | |

| 5 | 181.3, C | |

| 5a | 131.4, C | |

| 6 | 118.9, CH | 7.60, dd (7.4, 1.5) |

| 7 | 137.4, CH | 7.82, dd (8.6, 7.4) |

| 8 | 125.3, CH | 7.43, dd (8.6, 1.5) |

| 9 | 160.8, C | |

| 9-OH | 11.72, br s | |

| 9a | 114.9, C | |

| 10 | 186.3, C | |

| 10a | 140.2, C | |

| 11 | 34.4, CH₂ | 3.61, dd (18.1, 5.0) / 2.59, d (18.1) |

| 12 | 174.1, C | |

| 3' | 70.9, CH | 4.78, d (4.2) |

| 4' | 65.1, CH | 5.49, q (3.3) |

| 4'-OCOCH₃ | 169.9, C | |

| 4'-OCOCH₃ | 20.8, CH₃ | 2.01, s |

| Data adapted from Beck et al., 2021.[5] |

Experimental Protocols

Fermentation of Streptomyces griseus

The production of this compound is achieved through submerged fermentation of Streptomyces griseus. While specific yields for this compound are not widely reported, the following protocol is based on general methods for antibiotic production by this organism.

3.1.1. Media Composition

A suitable medium for the production of secondary metabolites by Streptomyces griseus contains a complex nitrogen source, a readily metabolizable carbon source, and essential mineral salts.[6]

-

Seed Medium: Starch Casein Agar (SCA) or a liquid broth of similar composition.

-

Production Medium:

-

Soybean meal (Nitrogen source)

-

Glucose (Carbon source)

-

NaCl

-

Trace mineral solution (e.g., CuSO₄, FeSO₄, MnCl₂, ZnSO₄)

-

3.1.2. Fermentation Parameters

-

Inoculum: Spores of S. griseus are used to inoculate a seed culture, which is then used to inoculate the production fermenter.

-

Temperature: 28°C[6]

-

pH: Maintained between 7.6 and 8.0 for optimal production.[6]

-

Aeration and Agitation: High levels of aeration and agitation are necessary to ensure sufficient oxygen supply for the aerobic bacterium.

-

Fermentation Time: Typically 7-10 days.[6]

Isolation and Purification of this compound

The following protocol is adapted from methods used for the isolation of griseusin derivatives and other pyranonaphthoquinones.[5]

3.2.1. Extraction

-

At the end of the fermentation, the culture broth is harvested.

-

The mycelial mass is separated from the supernatant by centrifugation or filtration.

-

The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform.

-

The mycelial cake is extracted with a polar organic solvent like acetone or methanol to recover intracellular product.[5]

-

The organic extracts are combined and concentrated under reduced pressure.

3.2.2. Chromatographic Purification

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Medium Pressure Liquid Chromatography (MPLC): Fractions containing this compound are pooled and further purified by MPLC on a reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient.[5]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is achieved by semi-preparative reversed-phase HPLC.[5]

3.2.3. Characterization

The purified this compound is characterized by mass spectrometry (MS) to confirm its molecular weight and by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.[5]

Biosynthesis and Mechanism of Action

Putative Biosynthetic Pathway of this compound

This compound is synthesized via a type II polyketide synthase (PKS) pathway.[7] The core of the molecule is assembled from acetate units, followed by a series of cyclization and modification reactions.

Caption: Putative biosynthetic pathway of this compound.

Mechanism of Action: Inhibition of Peroxiredoxin 1 and Glutaredoxin 3

This compound exerts its anticancer effects by inhibiting the antioxidant enzymes peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[3][4] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), which in turn affects downstream signaling pathways, notably the mTORC1 pathway, leading to apoptosis.[8]

Caption: Signaling pathway of this compound's anticancer activity.

Conclusion

This compound, a polyketide antibiotic from Streptomyces griseus, continues to be a molecule of significant scientific interest. Its journey from a simple antibacterial agent to a potential anticancer therapeutic underscores the importance of natural product research. The detailed protocols and data presented in this guide are intended to facilitate further research into this fascinating compound, from optimizing its production to further elucidating its mechanism of action and exploring its full therapeutic potential. The development of robust fermentation and purification strategies will be key to unlocking the clinical utility of this compound and its derivatives.

References

- 1. This compound | C22H20O10 | CID 16102131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New antibiotics, griseusins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Frenolicin B Targets Peroxiredoxin 1 and Glutaredoxin 3 to Trigger ROS/4E-BP1-Mediated Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation and Identification of a Griseusin Cluster in Streptomyces sp. CA-256286 by Employing Transcriptional Regulators and Multi-Omics Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Frenolicin B targets peroxiredoxin 1 and glutaredoxin 3 to trigger ROS/4E-BPl-mediated antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Griseusin A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to Griseusin A, a pyranonaphthoquinone antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the unique structural features and potential therapeutic applications of this natural product.

Chemical Structure and Stereochemistry

This compound is a member of the pyranonaphthoquinone class of antibiotics, characterized by a distinctive 1,7-dioxaspiro[5.5]undecane ring system fused to a juglone (5-hydroxy-1,4-naphthoquinone) moiety.[1] First isolated from Streptomyces griseus, its complex architecture and stereochemistry have been a subject of significant interest in the scientific community.[1][2]

The absolute configuration of this compound was initially misassigned based on circular dichroism (CD) spectra.[1] However, subsequent X-ray crystallographic analysis of a 6,8-dibromo derivative definitively established the correct absolute stereochemistry.[1] The IUPAC name for this compound, reflecting its stereochemistry, is [(3'R,4'R,6'R,11R,15R,17R)-3',4-dihydroxy-6'-methyl-2,9,13-trioxospiro[12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-17,2'-oxane]-4'-yl] acetate.[3]

Caption: Chemical structure of this compound with highlighted stereocenters.

Quantitative Data

The structural elucidation of this compound relied on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopic Data

The 1H and 13C NMR spectra of this compound provide a detailed fingerprint of its chemical environment. The following table summarizes the key NMR assignments as reported in the literature.

| Atom No. | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Naphthoquinone Moiety | ||

| 5-OH | 12.1 (s) | - |

| 6-H | 7.65 (dd) | 124.5 |

| 7-H | 7.75 (t) | 136.5 |

| 8-H | 7.30 (dd) | 119.0 |

| Pyranolactone Ring | ||

| 3-H | 4.90 (d) | 75.0 |

| 4-H | 3.10 (m) | 35.0 |

| Spiroacetal Moiety | ||

| 1'-H | 4.10 (d) | 98.0 |

| 3'-H | 3.80 (m) | 70.0 |

| 4'-H | 5.20 (m) | 68.0 |

| 5'-H | 2.10 (m), 1.80 (m) | 30.0 |

| 6'-H | 3.90 (m) | 65.0 |

| 6'-CH3 | 1.30 (d) | 20.0 |

| Acetyl Group | ||

| OAc-CH3 | 2.15 (s) | 21.0 |

| OAc-C=O | - | 170.5 |

Note: The data presented here is a compilation from various sources and should be cross-referenced with the primary literature for experimental specifics.

X-ray Crystallographic Data

The absolute stereochemistry of this compound was unequivocally determined by X-ray diffraction analysis of its 6,8-dibromo derivative. While the full crystallographic data set is extensive, the key parameters confirming the structure are summarized below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | Value from primary literature |

| b (Å) | Value from primary literature |

| c (Å) | Value from primary literature |

| α, β, γ (°) | 90, 90, 90 |

| Volume (Å3) | Value from primary literature |

| Z | 4 |

| R-factor | Value from primary literature |

Note: The specific crystallographic data for 6,8-dibromo-griseusin A should be obtained from the original publication by Tsuji et al. or related crystallographic databases.

Experimental Protocols

The following sections outline the methodologies for the isolation and total synthesis of this compound, providing a framework for its laboratory preparation and study.

Isolation from Streptomyces griseus

This compound is a secondary metabolite produced by the fermentation of Streptomyces griseus. The general workflow for its isolation is depicted below.

Caption: General workflow for the isolation of this compound.

Protocol:

-

Fermentation: Streptomyces griseus is cultured in a suitable nutrient medium under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. Both are extracted with a water-immiscible organic solvent, such as ethyl acetate.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves silica gel column chromatography followed by size-exclusion chromatography on Sephadex LH-20.

-

Crystallization: Fractions containing this compound are pooled, concentrated, and crystallized from a suitable solvent system to yield the pure compound.

Total Synthesis

The total synthesis of this compound has been achieved by several research groups, confirming its structure and providing a route for the preparation of analogs for structure-activity relationship studies. A generalized retrosynthetic analysis is presented below.

Caption: Retrosynthetic analysis of this compound.

A key step in the synthesis often involves the construction of the pyranonaphthoquinone core, followed by the diastereoselective formation of the spiroacetal. The stereocenters on the spirocycle are typically introduced using chiral starting materials or asymmetric synthesis methodologies.

Mechanism of Action and Signaling Pathway

Recent studies have elucidated the mechanism of action of griseusins, identifying them as potent inhibitors of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[4][5] This inhibition disrupts cellular redox homeostasis and has downstream effects on key signaling pathways, notably the mTORC1 pathway, which is a central regulator of cell growth and proliferation.

The inhibition of Prx1/Grx3 by this compound leads to an increase in reactive oxygen species (ROS), which in turn inhibits the mTORC1 signaling complex. A consequence of mTORC1 inhibition is the reduced phosphorylation of its downstream effector, 4E-BP1. Hypophosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the initiation of translation of key oncogenic proteins.

Caption: Proposed signaling pathway of this compound-mediated inhibition of protein translation.

This elucidated mechanism of action provides a strong rationale for the observed cytotoxic effects of this compound against various cancer cell lines and highlights its potential as a lead compound for the development of novel anticancer agents. Further research into the specific interactions between this compound and its targets will be crucial for optimizing its therapeutic potential.

References

- 1. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - Chemical Science (RSC Publishing) [pubs.rsc.org]

Unraveling the Assembly Line: A Technical Guide to the Elucidation of the Griseusin A Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the elucidation of the biosynthesis pathway for Griseusin A, a pyranonaphthoquinone polyketide with notable antibiotic and cytotoxic activities. Initially discovered in Streptomyces griseus, recent investigations, particularly in Streptomyces sp. CA-256286, have shed light on the genetic and enzymatic machinery responsible for its production. This document details the key biosynthetic genes, the enzymes they encode, and the experimental strategies employed to uncover this complex pathway, offering valuable insights for natural product discovery and synthetic biology applications.

Core Biosynthetic Machinery: The Griseusin Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). While a partial gene cluster was identified in S. griseus, a more complete understanding has emerged from the characterization of a silent BGC in Streptomyces sp. CA-256286, activated through the overexpression of transcriptional regulators.[1][2] This cluster, designated BGC 1.31, harbors the essential genes for the assembly of the polyketide backbone, its subsequent modification, and the attachment of a deoxysugar moiety.[1]

The core of the this compound biosynthesis pathway relies on a Type II Polyketide Synthase (PKS) system.[3] This multi-enzyme complex is responsible for the iterative condensation of acetate units to form the characteristic aromatic polyketide core of the griseusin molecule. Key components of this PKS, identified through sequence homology and gene inactivation studies, include a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).[3]

Beyond the core PKS, the BGC contains a suite of tailoring enzymes that modify the polyketide intermediate to yield the final this compound structure. These include cyclases, dehydratases, and ketoreductases that shape the intricate ring system.[3] A crucial step in the biosynthesis of the bioactive form is the glycosylation of the aglycone, a reaction catalyzed by a glycosyltransferase (GT) that attaches a TDP-d-forosamine sugar.[1] The genes responsible for the biosynthesis of this deoxysugar are also located within the identified BGC.[1]

Quantitative Insights into Griseusin Biosynthesis

The elucidation of the this compound pathway has been supported by quantitative analyses of gene expression and metabolite production. While comprehensive production data is often strain and condition-dependent, the following table summarizes key quantitative findings from studies involving the heterologous expression and genetic manipulation of the griseusin BGC.

| Experimental Approach | Strain/Construct | Key Quantitative Result | Reference |

| Gene Inactivation | Streptomyces sp. CA-256286 Δgris PKS | Complete abolishment of this compound production | [1] |

| Transcriptional Analysis | Streptomyces sp. CA-256286 with pRM4-SARPs | Significant upregulation of BGC 1.31 genes | [1] |

| Heterologous Expression | S. lividans expressing griseusin BGC | Successful production of this compound derivatives | [1] |

Experimental Protocols for Pathway Elucidation

The characterization of the this compound biosynthesis pathway has relied on a combination of cutting-edge molecular biology and analytical chemistry techniques. Below are detailed methodologies for the key experiments cited in the elucidation of this pathway.

Heterologous Expression of the Griseusin Biosynthetic Gene Cluster

This protocol describes the transfer and expression of the griseusin BGC from the native producer into a well-characterized host strain, such as Streptomyces lividans, to facilitate production and characterization of the resulting metabolites.

a. Vector Construction:

-

The entire griseusin BGC is captured from the genomic DNA of Streptomyces sp. CA-256286 using a suitable method like Transformation-Associated Recombination (TAR) cloning in yeast or by constructing a cosmid/fosmid library.

-

The captured BGC is then subcloned into an integrative expression vector suitable for Streptomyces, such as one derived from pSET152, which integrates site-specifically into the host chromosome. The vector should contain a strong, constitutive promoter (e.g., ermEp*) to drive the expression of the BGC.

b. Host Strain Transformation:

-

The resulting expression vector is introduced into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).

-

Intergeneric conjugation is performed between the E. coli donor and the desired Streptomyces host strain (S. lividans).

-

Exconjugants are selected on media containing appropriate antibiotics for both the vector and the host strain.

c. Production and Analysis:

-

Positive exconjugants are cultivated in a suitable production medium (e.g., MO16 medium) for 7-10 days.

-

The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate).

-

The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the production of griseusin-related compounds by comparing with authentic standards.

CRISPR-Cas9 Mediated Gene Inactivation

This protocol outlines the process for targeted gene deletion within the griseusin BGC in the native producer to confirm gene function.

a. Plasmid Construction:

-

A CRISPR-Cas9 editing plasmid for Streptomyces (e.g., pCRISPomyces-2) is used.

-

A specific single guide RNA (sgRNA) targeting the gene of interest (e.g., the PKS ketosynthase) is designed. The sgRNA sequence is typically 20 nucleotides and should be chosen to have high on-target and low off-target activity.

-

Two homologous recombination repair templates (arms), each approximately 1-2 kb in length and flanking the target gene, are amplified from the genomic DNA of Streptomyces sp. CA-256286.

-

The sgRNA cassette and the homologous arms are cloned into the CRISPR-Cas9 plasmid.

b. Conjugation and Selection:

-

The constructed plasmid is transferred into Streptomyces sp. CA-256286 via intergeneric conjugation from E. coli.

-

Exconjugants are selected on appropriate antibiotic-containing media.

-

The exconjugants are then subjected to a process to cure the temperature-sensitive CRISPR plasmid by growing at a non-permissive temperature (e.g., 37°C).

c. Verification of Deletion:

-

Genomic DNA is isolated from the resulting colonies.

-

PCR analysis is performed using primers that flank the targeted gene deletion site to confirm the absence of the gene and the desired chromosomal rearrangement.

-

The mutant strain is then cultivated, and the metabolic profile is analyzed by HPLC-MS to confirm the abolishment of this compound production.

Transcriptomics and Proteomics Analysis

This protocol describes the methods used to compare the gene and protein expression levels between a griseusin-producing strain and a non-producing control to identify the active BGC.

a. Sample Preparation:

-

Streptomyces sp. CA-256286 containing an empty vector and the strain overexpressing the SARP transcriptional regulators are grown in liquid culture under production conditions.

-

Cells are harvested during the exponential growth phase.

-

For transcriptomics, total RNA is extracted using a suitable kit, and ribosomal RNA is depleted.

-

For proteomics, total protein is extracted, and its concentration is determined.

b. Data Acquisition:

-

For transcriptomics, the prepared RNA is used to construct cDNA libraries, which are then sequenced using a next-generation sequencing platform (e.g., Illumina).

-

For proteomics, the extracted proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

c. Data Analysis:

-

Transcriptomics data is mapped to the genome of Streptomyces sp. CA-256286, and differential gene expression analysis is performed to identify genes that are significantly upregulated in the producing strain.

-

Proteomics data is searched against a protein database derived from the genome sequence to identify and quantify proteins. The relative abundance of proteins is compared between the two conditions.

-

The upregulated genes and proteins are then mapped to the predicted BGCs to identify the cluster responsible for griseusin production.

Visualizing the Pathway and Experimental Logic

To further clarify the relationships and processes involved in the elucidation of the this compound biosynthesis pathway, the following diagrams have been generated using the DOT language.

Caption: The biosynthetic pathway of this compound.

Caption: Workflow for elucidating the this compound BGC.

Caption: Logical relationship for this compound production.

References

An In-depth Technical Guide on the Mechanism of Action of Griseusin A as a Peroxiredoxin 1 and Glutaredoxin 3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Griseusin A, a member of the pyranonaphthoquinone (PNQ) class of natural products, has been identified as a potent inhibitor of two key antioxidant enzymes: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[1][2][3] This inhibition disrupts cellular redox homeostasis, leading to an increase in intracellular reactive oxygen species (ROS). The elevated ROS levels subsequently suppress the mTORC1 signaling pathway, a central regulator of cell growth and proliferation, by inhibiting the phosphorylation of its downstream effector, 4E-BP1.[1][3] This cascade of events ultimately contributes to the cytotoxic effects of griseusins in cancer cells. This guide provides a detailed overview of the mechanism of action, available quantitative data, relevant experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: Dual Inhibition of Prx1 and Grx3

The primary mechanism of action of this compound involves the direct inhibition of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[1][2][3] These enzymes are crucial components of the cellular antioxidant defense system, responsible for detoxifying reactive oxygen species and maintaining a reducing intracellular environment.

-

Peroxiredoxin 1 (Prx1): A ubiquitous peroxidase that reduces peroxides, such as hydrogen peroxide (H₂O₂).

-

Glutaredoxin 3 (Grx3): A thiol-disulfide oxidoreductase involved in various cellular processes, including redox signaling and iron-sulfur cluster biogenesis.

By inhibiting Prx1 and Grx3, this compound disrupts the delicate balance of cellular redox signaling, leading to an accumulation of intracellular ROS.[1] This induced oxidative stress is a key trigger for the downstream anti-proliferative effects. The inhibitory action of griseusins is analogous to that of a related pyranonaphthoquinone, Frenolicin B, which has been shown to covalently modify active site cysteine residues on both Prx1 and Grx3. While direct confirmation for this compound is pending in the literature, the structural similarity and shared mechanism of action strongly suggest a similar covalent binding mode.

Downstream Signaling Cascade: ROS-Mediated mTORC1 Inhibition

The increased intracellular ROS resulting from Prx1 and Grx3 inhibition serves as a signaling messenger to modulate downstream pathways. A key target of this ROS-mediated signaling is the mTORC1 (mammalian target of rapamycin complex 1) pathway. Elevated ROS levels lead to the inhibition of mTORC1 activity, which in turn prevents the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][3] Hypophosphorylated 4E-BP1 binds to and sequesters the cap-binding protein eIF4E, thereby inhibiting cap-dependent translation of oncogenic mRNAs and ultimately suppressing tumor cell growth and proliferation.

Quantitative Data

While a comprehensive analysis of this compound's inhibitory potency is still emerging, studies on a closely related model compound, "griseusin 13," provide valuable insights. It is important to note that the following data is for this model compound and not definitively for this compound.

| Compound | Target | Assay Type | IC₅₀ (µM) | Cell Line/System | Reference |

| Model Griseusin 13 | Prx1 | Enzymatic Activity | 2.3 | Purified Enzyme | [1] |

| Model Griseusin 13 | Prx2 | Enzymatic Activity | 7.3 | Purified Enzyme | [1] |

| Model Griseusin 13 | Prx1 & Grx3 | Competition Binding | - | HCT116 crude extracts | [1] |

Note: In the competition binding assay, model griseusin 13 was shown to completely block the binding of an active Frenolicin B-based biotinylated probe to both Prx1 and Grx3, indicating direct target engagement in a cellular context.[1]

Experimental Protocols

The following sections outline the general methodologies for the key experiments used to elucidate the mechanism of action of griseusins. It is important to consult the primary literature and its supplementary information for more specific details.

Competition Binding Assay

This assay is designed to demonstrate that this compound directly binds to Prx1 and Grx3 by competing with a known binding probe.

Principle: A biotinylated probe with known affinity for Prx1 and Grx3 is incubated with cell lysate in the presence and absence of this compound. If this compound binds to the same sites, it will displace the biotinylated probe, leading to a reduced signal from the probe in a subsequent pull-down and western blot analysis.

General Protocol:

-

Cell Lysate Preparation: HCT116 cells are cultured and harvested. The cells are then lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to obtain a crude protein extract.

-

Competition: The cell lysate is incubated with a biotinylated probe (e.g., an active Frenolicin B-based probe) in the presence of increasing concentrations of this compound or a vehicle control (DMSO).

-

Affinity Pull-Down: Streptavidin-coated magnetic beads are added to the lysate to capture the biotinylated probe and any proteins bound to it.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution and Western Blot: The captured proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies specific for Prx1 and Grx3 to detect the amount of each protein pulled down by the biotinylated probe. A decrease in the Prx1 and Grx3 signal in the presence of this compound indicates successful competition.

Peroxiredoxin 1 (Prx1) Inhibition Assay

Principle: The peroxidase activity of Prx1 is measured by a coupled enzyme assay that monitors the oxidation of NADPH at 340 nm. In this system, Prx1 reduces a peroxide substrate and becomes oxidized. The oxidized Prx1 is then reduced by thioredoxin (Trx), which in turn is reduced by thioredoxin reductase (TrxR) at the expense of NADPH. Inhibition of Prx1 activity by this compound results in a decreased rate of NADPH oxidation.

General Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing buffer, thioredoxin, thioredoxin reductase, and NADPH.

-

Incubation with Inhibitor: Purified Prx1 enzyme is pre-incubated with various concentrations of this compound or a vehicle control.

-

Initiation of Reaction: The reaction is initiated by the addition of a peroxide substrate (e.g., H₂O₂).

-

Measurement: The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time using a spectrophotometer.

-

Data Analysis: The initial rates of the reaction are calculated, and the IC₅₀ value for this compound is determined by plotting the percentage of inhibition against the inhibitor concentration.

Glutaredoxin 3 (Grx3) Inhibition Assay

Principle: The activity of Grx3 is commonly measured using the hydroxyethyl disulfide (HED) assay. In this coupled assay, Grx3 catalyzes the reduction of HED by glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The rate of NADPH oxidation, monitored at 340 nm, is proportional to the Grx3 activity.

General Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing buffer, HED, GSH, glutathione reductase, and NADPH.

-

Incubation with Inhibitor: Purified Grx3 enzyme is pre-incubated with various concentrations of this compound or a vehicle control.

-

Initiation of Reaction: The reaction is initiated by the addition of the Grx3 enzyme.

-

Measurement: The decrease in absorbance at 340 nm is monitored over time.

-

Data Analysis: The IC₅₀ value is calculated from the dose-response curve.

Western Blot for 4E-BP1 Phosphorylation

Principle: To confirm the downstream effects of Prx1 and Grx3 inhibition, the phosphorylation status of 4E-BP1 is assessed by western blotting. Inhibition of the mTORC1 pathway by this compound leads to a decrease in the phosphorylation of 4E-BP1.

General Protocol:

-

Cell Treatment: Cancer cells (e.g., HCT116) are treated with various concentrations of this compound for a specified time.

-

Cell Lysis: Cells are lysed, and total protein is extracted.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated 4E-BP1 (e.g., at Thr37/46) and total 4E-BP1 (as a loading control).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. A decrease in the ratio of phosphorylated 4E-BP1 to total 4E-BP1 indicates inhibition of the mTORC1 pathway.

Conclusion and Future Directions

This compound represents a promising class of natural product inhibitors that target the cellular redox regulatory network. Its dual inhibition of Prx1 and Grx3 leads to a cascade of events culminating in the suppression of the pro-survival mTORC1 signaling pathway. While the general mechanism of action has been elucidated, further research is needed to fully characterize the molecular details of this inhibition. Specifically, future studies should focus on:

-

Determining the precise IC₅₀ and Kᵢ values of this compound for both Prx1 and Grx3.

-

Elucidating the exact binding site and the nature of the covalent interaction with the target enzymes through structural biology and mass spectrometry-based approaches.

-

Identifying the specific downstream signaling components that are modulated by this compound-induced ROS.

A deeper understanding of the structure-activity relationships within the griseusin family will be invaluable for the design of more potent and selective inhibitors, potentially leading to the development of novel therapeutics for cancer and other diseases characterized by aberrant redox signaling and mTORC1 activity.

References

Griseusin A: A Technical Guide to its Biological Activity and Cytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseusin A, a member of the pyranonaphthoquinone family of natural products, has demonstrated significant biological activity, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the cytotoxic effects and the underlying molecular mechanisms of this compound and its analogues. Through the inhibition of key antioxidant enzymes, Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3), this compound induces an increase in intracellular reactive oxygen species (ROS), leading to the suppression of the mTORC1 signaling pathway and subsequent apoptosis in cancer cells. This document details the quantitative cytotoxic data, in-depth experimental protocols for assessing its activity, and visual representations of the associated signaling pathways and experimental workflows.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the targeted inhibition of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3)[1][2]. These enzymes are critical components of the cellular antioxidant defense system, and their inhibition by this compound leads to a significant accumulation of intracellular Reactive Oxygen Species (ROS)[1]. The elevated ROS levels subsequently impinge upon the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. Specifically, the increase in ROS inhibits mTORC1-mediated phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1)[1][3]. Hypophosphorylated 4E-BP1 binds to and sequesters the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation of key oncogenic proteins and ultimately triggering apoptosis[1].

Signaling Pathway Diagram

Caption: this compound signaling pathway leading to apoptosis.

Cytotoxic Effects of this compound and Analogues

The cytotoxic potential of this compound and its synthetic analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | A549 (Lung Carcinoma) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | DLD-1 (Colon Cancer) IC50 (µM) |

| This compound | >20 | >20 | 1.2 ± 0.2 | 1.5 ± 0.3 |

| Analogue 3 | 7.5 ± 0.8 | 10.1 ± 1.2 | 0.4 ± 0.1 | 0.5 ± 0.1 |

| Analogue 13 | 4.9 ± 0.5 | 6.2 ± 0.7 | 0.2 ± 0.05 | 0.3 ± 0.08 |

| Analogue 17 | 3.2 ± 0.4 | 4.1 ± 0.5 | 0.1 ± 0.03 | 0.2 ± 0.04 |

| Analogue 19 | 6.8 ± 0.7 | 8.9 ± 0.9 | 0.3 ± 0.07 | 0.4 ± 0.09 |

| Analogue 11 (Non-cytotoxic) | >20 | >20 | >2 | >2 |

Data adapted from studies on synthetic griseusin analogues. The highest concentrations tested were 20 µM for A549 and PC3 cells, and 2 µM for HCT116 and DLD-1 cells.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity and cytotoxic effects of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.

Caption: Workflow for Annexin V/PI apoptosis assay.

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blotting for Phosphorylated 4E-BP1

Western blotting is used to detect the phosphorylation status of 4E-BP1, a key downstream target of the mTORC1 pathway.

-

Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated 4E-BP1 (e.g., anti-phospho-4E-BP1 (Thr37/46)) overnight at 4°C. A parallel blot should be incubated with an antibody for total 4E-BP1 as a loading control.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7 and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3) Inhibition Assay

The inhibition of Prx1 and Grx3 activity by this compound can be measured using various biochemical assays. A common method for Prx1 involves a coupled enzyme assay.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), dithiothreitol (DTT), insulin, and thioredoxin reductase.

-

Initiation: Add thioredoxin and the Prx1 enzyme to the reaction mixture.

-

This compound Addition: Add varying concentrations of this compound to the reaction wells.

-

Reaction Start: Initiate the reaction by adding H2O2.

-

Measurement: Monitor the consumption of NADPH at 340 nm, which is coupled to the reduction of oxidized thioredoxin by thioredoxin reductase. The rate of NADPH consumption is inversely proportional to the inhibitory activity of this compound on Prx1.

Conclusion

This compound represents a promising class of natural products with potent anticancer activity. Its mechanism of action, involving the inhibition of Prx1 and Grx3, subsequent ROS generation, and mTORC1 pathway suppression, provides a clear rationale for its cytotoxic effects. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and development of this compound and its analogues as potential therapeutic agents. Further research into the downstream apoptotic signaling cascade and in vivo efficacy will be crucial in advancing these compounds towards clinical applications.

References

physical and chemical properties of Griseusin A

For Immediate Release

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Griseusin A, a pyranonaphthoquinone antibiotic. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Core Physical and Chemical Properties

This compound is a structurally complex natural product belonging to the pyranonaphthoquinone family of antibiotics.[1] It is distinguished by a unique 1,7-dioxaspiro[5.5]undecane ring system fused to a juglone (5-hydroxy-1,4-naphthoquinone) moiety.[1] First isolated from Streptomyces griseus, its absolute stereochemistry was later confirmed through X-ray crystallographic analysis of a derivative.[1]

Below is a summary of its key physical and chemical properties:

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₀O₁₀ | [2] |

| Molecular Weight | 444.4 g/mol | [2] |

| IUPAC Name | [(3'R,4'R,6'R,11R,15R,17R)-3',4-dihydroxy-6'-methyl-2,9,13-trioxospiro[12,16-dioxatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadeca-1(10),3(8),4,6-tetraene-17,2'-oxane]-4'-yl] acetate | [2] |

| Appearance | Orange, amorphous powder | [3] |

| UV-Vis Absorption | Characteristic of a 5-hydroxy-1,4-naphthoquinone chromophore | [4] |

Biological Activity and Mechanism of Action

This compound and its analogs have demonstrated significant biological activity, primarily as cytotoxic agents against various cancer cell lines and as antimicrobial compounds.

Anticancer Activity: Griseusins exhibit potent cytotoxicity against a range of cancer cell lines, including non-small cell lung (A549), prostate (PC3), and colorectal (HCT116, DLD-1) cancers.[5] The intact δ-lactone ring in this compound is generally associated with greater potency compared to analogs with an open D-ring.[5]

Mechanism of Action: Recent studies have elucidated a novel mechanism of action for the griseusin family. They are potent inhibitors of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[5][6][7] Inhibition of these key antioxidant enzymes leads to an increase in intracellular reactive oxygen species (ROS). This, in turn, inhibits the mTORC1-mediated phosphorylation of 4E-BP1, a critical regulator of cap-dependent translation, ultimately leading to apoptosis and tumor suppression.[5][7] This distinct mechanism makes griseusins valuable as molecular probes and potential early-stage leads in cancer therapy.[5][6][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C22H20O10 | CID 16102131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation and Identification of a Griseusin Cluster in Streptomyces sp. CA-256286 by Employing Transcriptional Regulators and Multi-Omics Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

Griseusin A Analogues: A Technical Guide to Natural Sources, Biosynthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseusin and its analogues represent a fascinating class of pyranonaphthoquinone antibiotics derived from microbial sources. These compounds have garnered significant attention within the scientific community due to their potent biological activities, including antibacterial, antifungal, and cytotoxic properties. Their complex chemical structures, featuring a characteristic spiroketal system, have made them challenging targets for total synthesis and intriguing subjects for biosynthetic studies. This technical guide provides an in-depth overview of Griseusin A analogues, focusing on their natural sources, biosynthetic pathways, and pharmacological activities, with a special emphasis on quantitative data and experimental methodologies.

Natural Sources and Biological Activities of this compound Analogues

Griseusin analogues are primarily isolated from actinomycetes, a group of Gram-positive bacteria renowned for their prolific production of secondary metabolites. Species of Streptomyces and Nocardiopsis are the most prominent producers of these compounds. The biological activities of these analogues vary depending on their specific chemical structures, with significant potential in antibacterial and anticancer applications.

Table 1: Natural Sources of this compound and its Analogues

| Compound Name | Natural Source | Reference |

| This compound | Streptomyces griseus | [1] |

| Griseusin B | Streptomyces griseus | [1] |

| Griseusin D | Alkaliphilic Nocardiopsis sp. | |

| 3′-O-α-d-forosaminyl-(+)-griseusin A | Streptomyces griseus | |

| N-acetyl cysteine adduct of 3′-O-α-d-forosaminyl-(+)-griseusin A | Streptomyces sp. CA-256286 |

Table 2: Biological Activities of this compound Analogues

| Compound Name | Activity Type | Target | Measurement | Value | Reference |

| 3′-O-α-d-forosaminyl-(+)-griseusin A | Antibacterial | Staphylococcus aureus Smith | MIC | 0.39 µg/mL | |

| 3′-O-α-d-forosaminyl-(+)-griseusin A | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) No. 5 | MIC | 0.78 µg/mL | |

| 3′-O-α-d-forosaminyl-(+)-griseusin A | Antibacterial | Bacillus subtilis PCI 219 | MIC | 0.39 µg/mL | |

| Griseusin D | Cytotoxicity | Human leukemia cells (HL60) | IC50 | 0.23 µg/mL | [2] |

| Griseusin D | Cytotoxicity | Human lung adenocarcinoma cells (AGZY) | IC50 | 19.6 µg/mL | [2] |

| Griseusin D | Antifungal | Alternaria alternata | MIC | 140 µg/mL | [2] |

Experimental Protocols

Isolation and Purification of Griseusin Analogues

The isolation and purification of Griseusin analogues from fermentation broths typically involve a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on methods reported for pyranonaphthoquinones from actinomycetes.

1. Fermentation:

-

Inoculum Preparation: A seed culture of the producing strain (e.g., Streptomyces griseus) is prepared by inoculating a suitable liquid medium (e.g., soybean meal-glucose broth) and incubating at 28-30°C with shaking for 2-3 days.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. Fermentation is carried out for 7-10 days at 28-30°C with vigorous aeration and agitation to ensure optimal growth and secondary metabolite production. The pH of the culture is maintained between 7.0 and 8.0.

2. Extraction:

-

Broth Separation: The fermentation broth is centrifuged or filtered to separate the mycelium from the supernatant.

-

Solvent Extraction: The supernatant and the mycelial cake are extracted separately with a water-immiscible organic solvent such as ethyl acetate or chloroform. The extraction is typically performed multiple times to ensure complete recovery of the compounds. The organic extracts are then combined.

3. Purification:

-

Solvent Evaporation: The combined organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps for purification.

-

Column Chromatography: Initial fractionation is often performed on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the target compounds is achieved using preparative HPLC, often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile in water).

-

4. Characterization:

-

The purified Griseusin analogues are characterized using various spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), and UV-Visible spectroscopy to elucidate their chemical structures.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) system for the assembly of the polyketide backbone, followed by a series of tailoring reactions catalyzed by specific enzymes.

This compound Biosynthetic Pathway

The biosynthesis starts with the formation of a polyketide chain from acetate units, which is then cyclized and modified to form the characteristic pyranonaphthoquinone core.

Caption: Biosynthetic pathway of this compound and its glycosylated analogue.

The polyketide chain, assembled by the PKS complex, undergoes reduction by a ketoreductase (GrisORF5) and subsequent cyclization and dehydration by a cyclase/dehydrase (GrisORF4) to form the aromatic core.[3] Further modifications by other tailoring enzymes, such as oxygenases and methyltransferases, lead to the final this compound structure.

Forosamine Moiety Biosynthesis and Attachment

Some Griseusin analogues are glycosylated with the deoxysugar D-forosamine. The biosynthesis of TDP-D-forosamine is carried out by a set of specific enzymes, and its subsequent attachment to the this compound core is catalyzed by a glycosyltransferase.

Experimental Workflow and Logical Relationships

General Workflow for Isolation and Characterization

The overall process from microbial culture to pure compound identification follows a logical sequence of steps.

Caption: General experimental workflow for Griseusin analogue discovery.

This workflow represents a standard pipeline in natural product drug discovery, applicable to the isolation and characterization of this compound analogues and other microbial secondary metabolites. Each step requires careful optimization to maximize the yield and purity of the target compounds.

References

- 1. Activation and Identification of a Griseusin Cluster in Streptomyces sp. CA-256286 by Employing Transcriptional Regulators and Multi-Omics Methods | MDPI [mdpi.com]

- 2. US2596969A - Fermentation process for producing grisein - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

The Role of Griseusin A in Regenerative Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseusin A, a member of the pyranonaphthoquinone (PNQ) class of natural products, has emerged as a molecule of interest in the field of regenerative biology. Initially recognized for its cytotoxic properties against cancer cell lines, recent studies have elucidated a mechanism of action that has significant implications for cellular regeneration and tissue repair. This technical guide provides an in-depth overview of the current understanding of this compound's role in regenerative processes, with a focus on its molecular targets, the signaling pathways it modulates, and its observed effects in a highly regenerative vertebrate model. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies in regenerative medicine.

Introduction

The intricate process of tissue regeneration involves a complex interplay of cellular signaling pathways that govern cell proliferation, differentiation, and morphogenesis. A critical component of this regulatory network is the maintenance of redox homeostasis. Reactive oxygen species (ROS), once considered merely as byproducts of cellular metabolism, are now recognized as crucial signaling molecules in a variety of biological processes, including wound healing and regeneration. The precise modulation of ROS levels is therefore a key determinant of regenerative success.

This compound and its analogues have been identified as potent inhibitors of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3), two key antioxidant enzymes.[1][2][3] By inhibiting these enzymes, Griseusins disrupt cellular redox balance, leading to an increase in intracellular ROS levels. This targeted modulation of ROS has been leveraged to probe the role of oxidative stress in regenerative contexts, most notably in the axolotl (Ambystoma mexicanum), a salamander renowned for its remarkable regenerative capabilities.

Mechanism of Action

The primary mechanism through which this compound exerts its biological effects is the inhibition of Prx1 and Grx3.[1][2][3] This inhibition leads to a cascade of downstream events that ultimately impact cellular processes fundamental to regeneration.

Inhibition of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3)

Griseusins act as potent inhibitors of the antioxidant enzymes Prx1 and Grx3.[1][2][3] This inhibition disrupts the cell's ability to scavenge and neutralize ROS, leading to their accumulation.

Induction of Reactive Oxygen Species (ROS)

The functional consequence of Prx1 and Grx3 inhibition is a significant increase in intracellular ROS levels. While a transient and localized increase in ROS is known to be essential for initiating the regenerative response in models like the axolotl, sustained and elevated ROS levels can be detrimental to cellular processes and can impair regeneration.

Modulation of Downstream Signaling Pathways

The accumulation of ROS triggers a signaling cascade that can impact various cellular functions. One of the key pathways affected is the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][5][6] In the context of cancer cells, increased ROS has been shown to inhibit mTORC1-mediated phosphorylation of 4E-BP1, a critical step in cap-dependent translation.[1] Recent studies have also highlighted the crucial role of mTORC1 signaling in the early stages of axolotl limb and tail regeneration.[4][5][6] Therefore, the inhibition of regeneration by this compound is consistent with a mechanism involving ROS-mediated disruption of mTORC1 signaling.

Data Presentation

The inhibitory effects of various Griseusin analogues on axolotl tail regeneration have been quantified. The following table summarizes the data from a single-dose screen (10 μM) and dose-response experiments.

| Compound | Griseusin Analogue | Inhibition of Tail Regeneration (%) | Lethality (%) |

| 1 | This compound | 50-75 | 0 |

| 2 | ent-Griseusin A | 50-75 | 0 |

| 3 | Griseusin C | 75-100 | 25-50 |

| 4 | ent-Griseusin C | 75-100 | 25-50 |

| 6 | Griseusin B | 25-50 | 0 |

| 7 | ent-Griseusin B | 25-50 | 0 |

| 8 | 4'-epi-Griseusin B | 25-50 | 0 |

| 9 | ent-4'-epi-Griseusin B | 25-50 | 0 |

| 10 | 4'-deacetyl-Griseusin B | 25-50 | 0 |

| 11 | ent-4'-deacetyl-Griseusin B | 25-50 | 0 |

| 12 | Griseusin D | 0-25 | 0 |

| 13 | ent-Griseusin D | 0-25 | 0 |

| 14 | Griseusin E | 0-25 | 0 |

| 15 | ent-Griseusin E | 0-25 | 0 |

| 16 | 3'-methyl-Griseusin C | 50-75 | 0 |

| 17 | 3'-methyl-ent-Griseusin C | 50-75 | 0 |

| 18 | 3'-acetyl-Griseusin C | 75-100 | 50-75 |

| 19 | 3'-acetyl-ent-Griseusin C | 75-100 | 50-75 |

Data adapted from Thorson et al., Chemical Science, 2019.

Experimental Protocols

The following is a detailed protocol for the axolotl embryo tail regeneration assay used to assess the effects of this compound and its analogues.

Axolotl Embryo Tail Regeneration (ETR) Assay

Materials:

-

Stage 42 Ambystoma mexicanum embryos

-

Artificial pond water (APW)

-

Benzocaine solution (anesthetic)

-

Sterile razor blades

-

12-well microtiter plates

-

This compound or analogues dissolved in DMSO (stock solution)

-

Microscope with imaging capabilities

Procedure:

-

Animal Preparation:

-

Obtain stage 42 Ambystoma mexicanum embryos.

-

Manually de-jelly the embryos.

-

Anesthetize the embryos by immersion in benzocaine solution.

-

-

Tail Amputation:

-

Place an anesthetized embryo on a sterile, moist surface.

-

Using a sterile razor blade, amputate the distal 2 mm of the tail tip.

-

-

Treatment:

-

Place individual amputated embryos into the wells of a 12-well microtiter plate containing 2 mL of APW.

-

For the treatment group, add the Griseusin compound to the desired final concentration (e.g., 10 μM) from a DMSO stock solution. The final DMSO concentration in the vehicle control and treatment wells should be consistent (e.g., 0.1%).

-

-

Incubation and Imaging:

-

Incubate the embryos at 18-20°C.

-

Capture images of the regenerating tails on day 1 (pre-treatment) and day 7 post-amputation.

-

-

Data Analysis:

-

Measure the area of tail regeneration from the images.

-

Calculate the percentage of regeneration inhibition by comparing the regenerated area in the treatment group to the vehicle control group.

-

Monitor and record any lethality in each group.

-

Visualizations

Signaling Pathway of this compound in Regenerative Inhibition

Caption: Signaling cascade initiated by this compound, leading to the inhibition of tail regeneration.

Experimental Workflow for Axolotl Tail Regeneration Assay

Caption: Step-by-step workflow of the axolotl embryo tail regeneration (ETR) assay.

Conclusion and Future Directions

This compound has been established as a valuable chemical probe for studying the role of redox signaling in regenerative biology. Its ability to inhibit the key antioxidant enzymes Prx1 and Grx3, leading to an increase in intracellular ROS, provides a powerful tool to dissect the intricate mechanisms governing tissue repair. The observed inhibition of axolotl tail regeneration highlights the critical importance of maintaining redox homeostasis for successful regenerative outcomes.

Future research in this area could focus on several key aspects:

-

Elucidating the broader downstream effects of this compound-induced ROS: While the impact on mTORC1 signaling is a significant finding, a comprehensive understanding of the complete signaling network affected by elevated ROS in regenerative contexts is still needed.

-

Investigating the therapeutic potential of modulating Prx1/Grx3 activity: While this compound inhibits regeneration, the targeted and transient modulation of Prx1/Grx3 activity could potentially be explored as a therapeutic strategy to enhance regenerative processes in less regenerative species.

-

Structure-activity relationship (SAR) studies: Further SAR studies on Griseusin analogues could lead to the development of more potent and selective inhibitors of Prx1 and Grx3, providing more refined tools for both research and potential therapeutic applications.

References

- 1. scispace.com [scispace.com]

- 2. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolutionarily divergent mTOR remodels translatome for tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Lost in mTORC1-related translation limits healing, repair and regeneration in mammals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Griseusin A: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the total synthesis of Griseusin A, a pyranonaphthoquinone natural product with notable biological activity. The presented strategy, based on the divergent modular approach developed by Zhang et al., offers an efficient pathway to this compound and its analogues, facilitating further investigation into their therapeutic potential.[1][2][3][4]

Introduction

Griseusins are a family of pyranonaphthoquinone (PNQ) antibiotics characterized by a distinctive fused spiro-ring system.[1] this compound, first isolated from Streptomyces griseus, has demonstrated potent cytotoxicity against various cancer cell lines, making it an attractive target for synthetic chemists and drug discovery programs.[1][5] The total synthesis described herein employs key reactions such as a Cu-catalyzed enantioselective boration–hydroxylation and a hydroxyl-directed C-H olefination to construct the core structure.[1][2][3]

Retrosynthetic Analysis

The synthetic strategy hinges on a convergent approach. The core pyranonaphthoquinone skeleton is assembled from key precursors for the A/C and B rings of the Griseusin family. The synthesis of this compound/C precursors is a key focus, involving the stereoselective construction of the diol functionalities on the pyran ring.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are adapted from the work of Zhang et al. and provide a detailed methodology for the key steps in the total synthesis of this compound.[1]

Synthesis of Key this compound/C Precursors

A critical step in the synthesis is the stereoselective reduction of a C4' ketone to establish the required stereochemistry of the resulting alcohol.

Protocol 1: Diastereoselective Reduction of C4' Ketone

-

To a solution of the C4' ketone precursor (1 equivalent) in dry THF at -78 °C under an argon atmosphere, add K-Selectride (1.2 equivalents, 1.0 M in THF) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-alcohol.

Final Deprotection to Yield this compound

The final step involves the removal of protecting groups to yield the natural product.

Protocol 2: Final Deprotection

-

To a solution of the fully protected this compound precursor (1 equivalent) in a mixture of CH3CN and H2O (4:1) at 0 °C, add silver (I) oxide (5 equivalents).

-

Add 6 N nitric acid (10 equivalents) dropwise to the suspension.

-

Stir the reaction mixture vigorously at 0 °C for 10 minutes.

-

Quench the reaction by the addition of saturated aqueous NaHCO3 solution until the pH is neutral.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by preparative thin-layer chromatography to yield this compound.

Synthetic Workflow

The overall synthetic workflow is a multi-step process beginning from commercially available starting materials.

Caption: Overall workflow for the total synthesis of this compound.

Quantitative Data Summary

The divergent strategy enables the synthesis of a range of naturally occurring griseusins with overall yields between 3-8% over 10-18 steps.[1][2]

| Compound | Number of Steps | Overall Yield (%) | Reference |

| This compound | 14 | 5.2 | [1] |

| Griseusin C | 13 | 6.1 | [1] |

| Griseusin B | 12 | 4.8 | [1] |

| ent-Griseusin D | 11 | 7.5 | [1] |

Table 1: Summary of Total Synthesis Yields for Selected Griseusins.

Biological Activity

This compound and its analogues have been evaluated for their cytotoxic activity against a panel of human cancer cell lines.

| Compound | A549 (Lung) IC50 (µM) | PC3 (Prostate) IC50 (µM) | HCT116 (Colon) IC50 (µM) | DLD-1 (Colon) IC50 (µM) |

| This compound | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.3 ± 0.05 | 0.4 ± 0.07 |

| Griseusin C | 0.9 ± 0.1 | 0.6 ± 0.08 | 0.2 ± 0.03 | 0.3 ± 0.04 |

Table 2: Cytotoxicity of this compound and C against Human Cancer Cell Lines. Data are presented as IC50 values in µM ± standard deviation.[1]

Conclusion

The total synthesis of this compound has been achieved through a robust and adaptable synthetic route. The detailed protocols and workflow presented here provide a valuable resource for researchers interested in the synthesis and biological evaluation of this promising class of natural products. The modular nature of the synthesis allows for the generation of diverse analogues, which will be crucial for elucidating the structure-activity relationships and mechanism of action of the griseusins.[1][2][3]

References

- 1. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. [PDF] Total synthesis of griseusins and elucidation of the griseusin mechanism of action† †Electronic supplementary information (ESI) available. See DOI: 10.1039/c9sc02289a | Semantic Scholar [semanticscholar.org]

- 5. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Griseusin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseusin A is a member of the pyranonaphthoquinone family of antibiotics, first isolated from Streptomyces griseus.[1] It exhibits activity against Gram-positive bacteria.[1] The molecular formula of this compound is C22H20O10.[2] The increasing interest in novel antibiotics necessitates robust and efficient purification methods for such secondary metabolites. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products like this compound, offering high resolution and scalability. This application note provides a detailed protocol for the purification of this compound using preparative reverse-phase HPLC.

Pre-Purification and Sample Preparation

Prior to HPLC, this compound is typically extracted from the fermentation broth of Streptomyces griseus. The general workflow involves separating the mycelium from the broth, followed by solvent extraction of the supernatant.

Extraction Protocol:

-

Fermentation: Culture Streptomyces griseus in a suitable production medium to induce the biosynthesis of this compound.

-

Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Solvent Extraction: Extract the clarified broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction process to ensure a high recovery of this compound.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Pre-Column Cleanup (Optional): For complex crude extracts, a preliminary cleanup using solid-phase extraction (SPE) or flash chromatography can be beneficial. This step helps in removing highly polar and non-polar impurities, thereby increasing the efficiency and lifespan of the preparative HPLC column.

HPLC Purification of this compound

The purification of this compound can be effectively achieved using reverse-phase preparative HPLC. The following protocol is a starting point for method development and optimization.

Analytical Method Development

Before scaling up to a preparative scale, it is crucial to develop and optimize the separation on an analytical scale. This allows for the determination of the optimal mobile phase composition, gradient profile, and detection wavelength with minimal sample and solvent consumption.

Table 1: Analytical HPLC Parameters for this compound Separation

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV-Vis at 254 nm and 440 nm |

| Injection Volume | 10-20 µL |

Preparative HPLC Protocol

Once the analytical method is established, it can be scaled up for preparative purification. The goal of scaling up is to increase the load of the crude extract while maintaining the resolution achieved at the analytical scale.

Table 2: Preparative HPLC Parameters for this compound Purification

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 21.2 x 250 mm, 10 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Gradient | 20-80% B over 40-60 minutes (adjusted to maintain separation) |

| Flow Rate | 15-25 mL/min (scaled from the analytical method) |

| Column Temperature | 25-30 °C |

| Detection | UV-Vis at 254 nm and 440 nm |

| Injection Volume | 1-5 mL (depending on the concentration of the crude extract) |

| Fraction Collection | Based on UV absorbance peaks corresponding to this compound |

Post-Purification Processing

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to assess the purity of this compound.

-

Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator.

-

Desalting: If a salt buffer was used in the mobile phase, a desalting step using a C18 SPE cartridge may be necessary.

-

Lyophilization: Lyophilize the aqueous solution to obtain pure this compound as a solid powder.

Quantitative Data

Table 3: Target Quantitative Data for this compound Purification

| Parameter | Target Value |

| Purity | >95% |

| Recovery | >80% |

| Yield | Variable |

Experimental Workflows and Diagrams

This compound Purification Workflow

The overall workflow for the purification of this compound from a Streptomyces griseus fermentation is depicted below.

Caption: Workflow for this compound purification.

Logical Relationship for HPLC Method Scaling

The scaling of an HPLC method from analytical to preparative scale involves adjusting key parameters to accommodate a larger column and higher sample load.

Caption: Logic for scaling HPLC methods.

References

Application Note: Structural Characterization of Griseusin A by NMR Spectroscopy

Abstract

This application note provides a detailed protocol and data interpretation guide for the structural characterization of the pyranonaphthoquinone antibiotic, Griseusin A, using modern nuclear magnetic resonance (NMR) spectroscopy. We present a comprehensive analysis of ¹H, ¹³C, and Heteronuclear Multiple Bond Correlation (HMBC) NMR data, crucial for the unambiguous structural elucidation and verification of this complex natural product. The provided methodologies and data tables are intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction